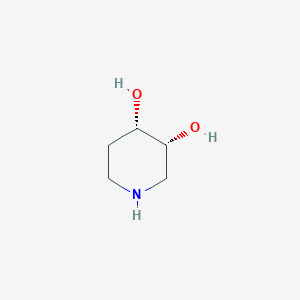
(3r,4s)-Piperidine-3,4-diol
Descripción general
Descripción
Synthesis Analysis
The synthesis of (3R,4S)-Piperidine-3,4-diol derivatives often involves chemoenzymatic methods and asymmetric synthesis techniques to achieve the desired stereochemistry. For instance, divergent synthesis approaches have been employed to produce 3,5-dioxygenated piperidines with significant pharmacological properties. A combination of enzyme- and Ru-catalyzed reactions has been utilized to transform rac/meso diol mixtures into cis-(3R,5S)-diacetate with excellent diastereoselectivity and high yield, which can further be transformed into cis-piperidine diol and cis-(3R,5S)-hydroxy acetate (Olofsson et al., 2006).
Molecular Structure Analysis
The molecular structure of piperidine derivatives, including this compound, has been extensively studied using X-ray crystallography and spectroscopic methods. These compounds exhibit varied crystal and molecular structures stabilized by hydrogen bonding and C-H…π interactions. For example, studies on similar piperidine derivatives have shown that these molecules can crystallize in specific space groups with detailed lattice parameters, indicating the diverse molecular structures possible within this chemical class (Khan et al., 2013).
Chemical Reactions and Properties
Piperidine derivatives, including this compound, participate in a wide range of chemical reactions, reflecting their versatility in organic synthesis. They can undergo ring expansions, nucleophilic substitutions, and various stereoselective syntheses, leading to a broad array of structural motifs essential for pharmaceutical development. The ability to control the stereochemistry at the C3-C4 bond, for instance, demonstrates the synthetic utility of these compounds (Schmitt, Brown, & Perrio, 2013).
Aplicaciones Científicas De Investigación
Divergent Asymmetric Synthesis of Piperidines : The compound has been used in the divergent synthesis of various 3,5-dioxygenated piperidines, which have significant pharmacological properties (Olofsson et al., 2006).
Inhibition of Liver Glycogen Phosphorylase : Iminosugars derived from (3r,4s)-Piperidine-3,4-diol have been studied for their inhibitory effects on liver glycogen phosphorylase, a potential target for diabetes treatment (Jakobsen et al., 2001).
Drug Discovery : The compound has been used to synthesize enantiomerically pure scaffolds for drug discovery, leveraging its structure derived from naturally occurring quinine (Narhe et al., 2017).
Synthesis of Functionalized Heterocycles : this compound has been utilized in the generation of a 3,4-piperidyne intermediate for the synthesis of annulated piperidines, which are important in medicinal chemistry (McMahon et al., 2015).
Inhibition of Anaplastic Lymphoma Kinase (ALK) : Piperidine-3,4-diol and its derivatives have been synthesized and evaluated for their inhibitory activity against ALK, relevant in cancer therapy (Mesaros et al., 2015).
α-Glucosidase Inhibition Activity : Biological evaluation of 3,4-dihydroxy piperidines, including derivatives of this compound, as α-glucosidase inhibitors, has been reported, indicating potential applications in diabetes management (Kasturi et al., 2018).
Opioid Antagonist for Gastrointestinal Disorders : Derivatives of this compound have been studied as potent opioid antagonists, potentially useful in treating gastrointestinal motility disorders (Zimmerman et al., 1994).
Propiedades
IUPAC Name |
(3R,4S)-piperidine-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-4-1-2-6-3-5(4)8/h4-8H,1-3H2/t4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXWMVPZODQBRB-CRCLSJGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@H]1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



